2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a thiophene ring substituted with a decyl chain and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated to yield 3-bromothiophene.
Decylation: The 3-bromothiophene undergoes a coupling reaction with a decyl Grignard reagent to introduce the decyl chain, forming 3-decylthiophene.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The decyl chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and aryl or vinyl halides.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Substitution: Introduction of different functional groups on the decyl chain.
Scientific Research Applications
2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Electronics: Used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Materials Science: Employed in the development of new materials with unique optical and electronic properties.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various analytes due to its conductive properties.
Mechanism of Action
The mechanism of action of 2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic electronics involves the formation of conjugated systems that facilitate charge transport. The boronic ester moiety allows for efficient coupling reactions, forming extended π-conjugated systems that enhance the electronic properties of the resulting materials. The thiophene ring contributes to the stability and conductivity of the polymers, while the decyl chain provides solubility and processability.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(3-decylthiophen-2-yl)thiazole: Similar structure but with a thiazole ring instead of a dioxaborolane moiety.
2,6-(1,5-Didecyloxy)naphthalene: Contains a naphthalene core with decyl chains but lacks the boronic ester functionality.
Oligo-4,5-bis-[2-(5-thiophene-2-yl-vinyl)thiophene-2-yl]-vinyl-thiazole: A conjugated oligomer with thiophene and thiazole units.
Uniqueness
2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a thiophene ring, a decyl chain, and a boronic ester moiety. This combination provides a balance of electronic properties, solubility, and reactivity, making it a versatile building block for various applications in organic electronics and materials science.
Properties
IUPAC Name |
2-(3-decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35BO2S/c1-6-7-8-9-10-11-12-13-14-17-15-16-24-18(17)21-22-19(2,3)20(4,5)23-21/h15-16H,6-14H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXGKQNATGEBBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35BO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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